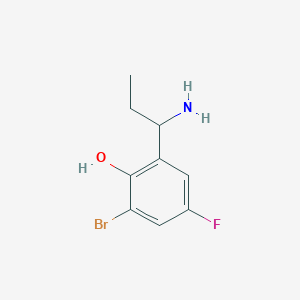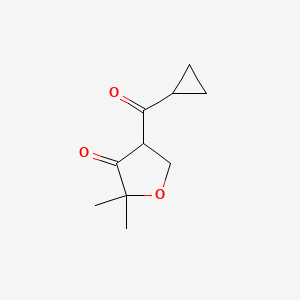
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by a cyclopropane ring attached to a carbonyl group and a dimethyloxolanone ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with 2,2-dimethyloxolan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, affecting the compound’s binding affinity and specificity. Pathways involved in its action include enzyme inhibition or activation, receptor modulation, and alteration of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one can be compared with similar compounds such as:
Cyclopropanecarbonyl chloride: Lacks the oxolanone ring, making it less versatile in certain synthetic applications.
2,2-Dimethyloxolan-3-one: Does not have the cyclopropane ring, resulting in different chemical reactivity and applications.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of the carbonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the oxolanone ring, providing a distinct set of chemical properties and reactivity that make it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-(cyclopropanecarbonyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H14O3/c1-10(2)9(12)7(5-13-10)8(11)6-3-4-6/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
MGYIZYGSFWABBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(CO1)C(=O)C2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)

![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)

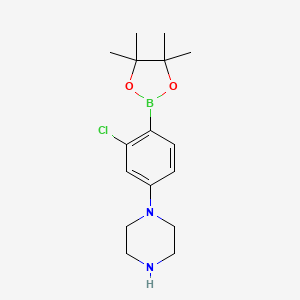


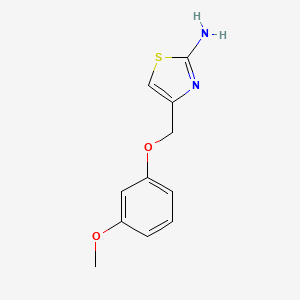
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
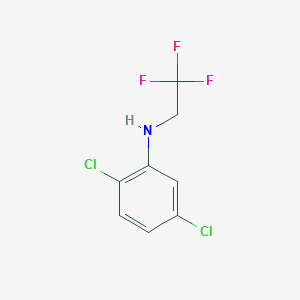
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
